molecular formula C20H23NO5 B11193702 (3,4-Dimethoxyphenyl)[2-(phenoxymethyl)morpholin-4-yl]methanone

(3,4-Dimethoxyphenyl)[2-(phenoxymethyl)morpholin-4-yl]methanone

Cat. No.: B11193702
M. Wt: 357.4 g/mol
InChI Key: AEPZMYIMVWOMQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-Dimethoxyphenyl)[2-(phenoxymethyl)morpholin-4-yl]methanone is a complex organic compound with a molecular formula of C20H23NO5 and a molecular weight of 357.40 g/mol . This compound features a morpholine ring, a phenoxy group, and a dimethoxyphenyl group, making it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)[2-(phenoxymethyl)morpholin-4-yl]methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with morpholine in the presence of a base to form the corresponding Schiff base. This intermediate is then reacted with phenoxymethyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)[2-(phenoxymethyl)morpholin-4-yl]methanone can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Phenoxymethyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the dimethoxyphenyl group.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3,4-Dimethoxyphenyl)[2-(phenoxymethyl)morpholin-4-yl]methanone is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in the development of new pharmaceuticals and agrochemicals .

Biology

It can be used in assays to study enzyme inhibition and receptor binding .

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them candidates for drug development .

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for modifications that can enhance the performance of these materials .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethoxyphenyl)morpholin-4-ylmethanone
  • (3,4-Dimethoxyphenyl)[2-(phenoxymethyl)piperidin-4-yl]methanone
  • (3,4-Dimethoxyphenyl)[2-(phenoxymethyl)pyrrolidin-4-yl]methanone

Uniqueness

(3,4-Dimethoxyphenyl)[2-(phenoxymethyl)morpholin-4-yl]methanone is unique due to the presence of both the morpholine ring and the phenoxy group, which confer distinct chemical and biological properties. This combination allows for diverse chemical modifications and potential therapeutic applications that are not possible with simpler analogs .

Properties

Molecular Formula

C20H23NO5

Molecular Weight

357.4 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[2-(phenoxymethyl)morpholin-4-yl]methanone

InChI

InChI=1S/C20H23NO5/c1-23-18-9-8-15(12-19(18)24-2)20(22)21-10-11-25-17(13-21)14-26-16-6-4-3-5-7-16/h3-9,12,17H,10-11,13-14H2,1-2H3

InChI Key

AEPZMYIMVWOMQF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCOC(C2)COC3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.